Cas no 2418693-59-9 (methyl 2-5-ethynyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylacetate)

Methyl 2-(5-ethynyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenyl)acetate is a specialized organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly employed in peptide synthesis. The ethynyl and ester functionalities enhance its reactivity, making it suitable for click chemistry applications and further derivatization. The Fmoc group ensures selective deprotection under mild basic conditions, preserving other sensitive moieties. Its structural design allows for efficient incorporation into complex molecular architectures, particularly in medicinal chemistry and materials science. The compound's stability and well-defined reactivity profile make it a valuable intermediate for constructing tailored molecules with precision.
methyl 2-5-ethynyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylacetate structure
2418693-59-9 structure
Product Name:methyl 2-5-ethynyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylacetate
CAS No:2418693-59-9
MF:C27H23NO4
MW:425.475827455521
CID:5678456
PubChem ID:165774673
Update Time:2025-05-25

methyl 2-5-ethynyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylacetate Chemical and Physical Properties

Names and Identifiers

    • 2418693-59-9
    • EN300-26628929
    • methyl 2-[5-ethynyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]acetate
    • methyl 2-5-ethynyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylacetate
    • Inchi: 1S/C27H23NO4/c1-4-18-13-19(15-26(29)31-3)17(2)25(14-18)28-27(30)32-16-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h1,5-14,24H,15-16H2,2-3H3,(H,28,30)
    • InChI Key: KPAVPYLBJXLWRI-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C#C)C=C(CC(=O)OC)C=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 425.16270821g/mol
  • Monoisotopic Mass: 425.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 64.6Ų

methyl 2-5-ethynyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26628929-1g
methyl 2-[5-ethynyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]acetate
2418693-59-9
1g
$0.0 2023-09-12
Enamine
EN300-26628929-1.0g
methyl 2-[5-ethynyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylphenyl]acetate
2418693-59-9 95.0%
1.0g
$0.0 2025-03-20

Additional information on methyl 2-5-ethynyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylphenylacetate

Introduction to Methyl 2-5-Ethynyl-3-{(9H-Fluoren-9-Ylmethoxycarbonyl}Amino)-2-Methylphenylacetate (CAS No: 2418693-59-9)

Methyl 2-5-Ethynyl-3-{(9H-fluoren-9-Ylmethoxycarbonyl}Amino)-2-Methylphenylacetate, with the CAS number 2418693-59-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its complex structure, which incorporates several functional groups, including an ethynyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a methyl ester. These features make it a valuable tool in the synthesis of bioactive molecules and advanced materials.

The compound's structure is characterized by a phenyl ring substituted with an ethynyl group at the 5-position, an Fmoc-amino group at the 3-position, and a methyl ester at the 2-position. The presence of the Fmoc group is particularly significant, as it is widely used in peptide synthesis to protect amino groups during multi-step reactions. This makes methyl 2-5-Ethynyl derivatives highly versatile in the construction of complex molecules, including potential drug candidates.

Recent studies have highlighted the potential of this compound in drug discovery efforts. Researchers have explored its role as a building block for constructing bioactive molecules with anti-cancer and anti-inflammatory properties. For instance, the ethynyl group in the molecule can serve as a site for click chemistry reactions, enabling the attachment of various functional groups to enhance bioactivity or improve pharmacokinetic properties.

In addition to its applications in drug discovery, this compound has also been investigated for its potential in materials science. The combination of an aromatic ring with an ethynyl group makes it a candidate for use in the synthesis of conjugated systems, which are essential components in organic electronics and optoelectronic devices. These systems are critical for applications such as light-emitting diodes (LEDs) and photovoltaic cells.

The synthesis of methyl 2-5-Ethynyl derivatives has been optimized through various methodologies. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to introduce the ethynyl group onto the aromatic ring. The Fmoc group is typically introduced via nucleophilic acylation using fluorenylmethyloxycarbonyl chloride (FmocCl) under basic conditions. These methods ensure high yields and excellent control over the product's stereochemistry and regiochemistry.

From an analytical standpoint, this compound can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR spectroscopy is particularly useful for confirming the regiochemistry of substitution on the aromatic ring and verifying the presence of key functional groups. MS analysis provides insights into the molecular weight and fragmentation patterns, which are critical for confirming the compound's identity.

Given its unique structure and diverse applications, methyl 2-5-Ethynyl derivatives continue to be a focal point in both academic research and industrial development. Ongoing studies aim to further elucidate its biological activity and explore novel synthetic pathways to enhance its utility in various fields.

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